molecular formula C15H13F3O2 B6372580 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol CAS No. 1261978-23-7

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol

Cat. No.: B6372580
CAS No.: 1261978-23-7
M. Wt: 282.26 g/mol
InChI Key: UEBDDFICARPVAQ-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol is an organic compound characterized by the presence of methoxy, trifluoromethyl, and methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted phenols.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxy-5-trifluoromethylphenyl)-2-methylphenol is unique due to the combination of methoxy, trifluoromethyl, and methyl groups on the phenol ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-7-10(3-5-13(9)19)12-8-11(15(16,17)18)4-6-14(12)20-2/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBDDFICARPVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(F)(F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684046
Record name 2'-Methoxy-3-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-23-7
Record name 2'-Methoxy-3-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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